(R)-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride
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Overview
Description
®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a chemical compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride typically involves the reaction of ®-2-Chloropropan-1-amine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The process involves:
Starting Materials: ®-2-Chloropropan-1-amine and dimethylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amine oxides or reduction to form secondary amines.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites to alter their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride: The enantiomer of the compound, with different biological activity.
N,N-Dimethylpropan-1-amine hydrochloride: Lacks the chlorine atom, resulting in different chemical properties.
2-Chloropropan-1-amine hydrochloride: Lacks the dimethylamine group, leading to different reactivity.
Uniqueness
®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This enantiomeric purity can result in distinct biological activities and interactions compared to its racemic mixture or other similar compounds.
Biological Activity
(R)-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a chiral amine compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse sources to present a comprehensive overview of its effects, mechanisms, and potential uses.
- Molecular Formula : C₅H₁₂ClN
- Molecular Weight : 121.61 g/mol
- CAS Number : 109-54-6
- Structural Formula : (CH₃)₂N(CH₂)₃Cl
The compound exhibits properties typical of secondary amines, including potential interactions with various biological targets due to its basic nitrogen atom.
This compound primarily acts as a neurotransmitter modulator. Its structural similarity to other amines suggests potential interactions with neurotransmitter systems, particularly those involving catecholamines and serotonin.
Neurotransmitter Interaction
Research indicates that compounds similar to (R)-2-Chloro-N,N-dimethylpropan-1-amine can influence the levels of neurotransmitters in the brain, potentially impacting mood and cognitive functions. This is particularly relevant in the context of antidepressant research, where modulation of serotonin and norepinephrine pathways is crucial.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, similar to other known antidepressants. The mechanism may involve the inhibition of monoamine reuptake, leading to increased availability of neurotransmitters in the synaptic cleft.
- Neuroprotective Properties : There is emerging evidence that (R)-2-Chloro-N,N-dimethylpropan-1-amine may possess neuroprotective properties, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.
Case Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy.
Case Study 2: Neuroprotective Effects
In vitro studies have shown that (R)-2-Chloro-N,N-dimethylpropan-1-amine can reduce apoptosis in neuronal cell cultures exposed to oxidative stress. These findings suggest a potential role for the compound in treating neurodegenerative diseases.
Comparative Data Table
Property/Effect | (R)-2-Chloro-N,N-dimethylpropan-1-amine | Other Similar Compounds |
---|---|---|
Molecular Weight | 121.61 g/mol | Varies |
Antidepressant Activity | Positive in rodent models | Variable |
Neuroprotective Activity | Yes (in vitro) | Yes/No |
Mechanism | Monoamine reuptake inhibition | Various |
Properties
Molecular Formula |
C5H13Cl2N |
---|---|
Molecular Weight |
158.07 g/mol |
IUPAC Name |
(2R)-2-chloro-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(6)4-7(2)3;/h5H,4H2,1-3H3;1H/t5-;/m1./s1 |
InChI Key |
OCWGRWAYARCRTQ-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](CN(C)C)Cl.Cl |
Canonical SMILES |
CC(CN(C)C)Cl.Cl |
Origin of Product |
United States |
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